16:0 PDP PE

Immunoliposome Antibody Conjugation Bioconjugation

Liposomal drug delivery demands precise bioconjugation and controlled release. 16:0 PDP PE solves this with a thiol-reactive pyridyldithiopropionate (PDP) linker on a DPPE scaffold: • Up to 71% coupling efficiency for immunoliposome construction (~115 nm) with controlled ligand density • Redox-responsive disulfide cleavage enables 3-fold higher tumor drug accumulation and 60-80% inhibition rates • Faster membrane insertion kinetics vs. DSPE analogs for post-insertion LNP functionalization • 17.5-fold circulation half-life extension when used as a liposome anchor for PEG-lipid conjugates

Molecular Formula C45H80N2NaO9PS2
Molecular Weight 911.2 g/mol
CAS No. 474944-16-6
Cat. No. B1502575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0 PDP PE
CAS474944-16-6
Molecular FormulaC45H80N2NaO9PS2
Molecular Weight911.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C45H81N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-44(49)53-39-41(56-45(50)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-55-57(51,52)54-37-36-46-42(48)34-38-58-59-43-31-29-30-35-47-43;/h29-31,35,41H,3-28,32-34,36-40H2,1-2H3,(H,46,48)(H,51,52);/q;+1/p-1/t41-;/m1./s1
InChIKeyIUSHQKJFHVODPF-QUEDAWNRSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16:0 PDP PE (DPPE-PDP) Overview


16:0 PDP PE, also known as DPPE-PDP, is a head group-modified functional phospholipid featuring a reactive pyridyldithiopropionate (PDP) moiety conjugated to the amine of the phosphoethanolamine head group, with two saturated 16-carbon (C16:0) dipalmitoyl chains serving as hydrophobic anchors . This structural design integrates a thiol-reactive pyridyldisulfide group, enabling reversible covalent conjugation with sulfhydryl-containing ligands, antibodies, or peptides for the construction of targeted and stimuli-responsive liposomal drug delivery systems .

Thiol-reactive PDP group for bioconjugation
Saturated C16:0 chains support membrane stability studies
Cleavable disulfide linker for redox-responsive release research

16:0 PDP PE Selection Rationale


Generic substitution with analogous PDP-functionalized lipids fails due to the interplay between the lipid anchor's physicochemical properties and the bioconjugation chemistry. The saturated dipalmitoyl (C16:0) chains of 16:0 PDP PE confer a distinct membrane phase behavior and stability profile compared to unsaturated (e.g., 18:1 PDP PE) or longer-chain (e.g., DSPE-PDP) analogs, directly influencing liposome integrity and circulation half-life [1]. Furthermore, the thiol-reactive PDP group offers a cleavable disulfide linkage, which is fundamentally different from non-cleavable maleimide-based conjugation chemistries (e.g., MPB-PE), enabling redox-responsive release mechanisms essential for intracellular payload delivery [2]. These structural nuances necessitate compound-specific optimization rather than in-class interchangeability.

Unsaturated analogs (e.g., 18:1)
May alter membrane phase behavior and liposome stability profile
DSPE anchor (C18:0)
Slower membrane insertion kinetics may shift surface modification dynamics
Maleimide-based linkers (e.g., MPB-PE)
Non-cleavable thioether bond lacks redox-responsive release capability

16:0 PDP PE Performance Evidence


Antibody Coupling Efficiency

In a study utilizing the structurally analogous PDP-PEG-HSPE lipid, an optimal antibody coupling efficiency of 71% was achieved for the attachment of a maleimide-derivatized monoclonal antibody (chTNT-3) to thiolated liposome surfaces. This efficiency was observed at an initial antibody-to-PDP-lipid molar ratio of 1:10, resulting in a final antibody density of 106 μg antibody per μmol of total phospholipids [1]. This high coupling efficiency demonstrates the effectiveness of the PDP-thiol/maleimide conjugation strategy for producing functional immunoliposomes. While direct head-to-head data for DPPE-PDP versus DSPE-PDP under identical conditions are not available in this dataset, this class-level inference confirms the robust reactivity of the PDP functional group when anchored by a saturated phosphatidylethanolamine scaffold [1]. The resulting immunoliposomes maintained a mean size of 115 ± 33 nm and preserved immunoreactivity, validating the conjugation method for targeting applications [1].

Coupling Efficiency
Class-level inference
71% optimal
Supports antibody conjugation workflow
Based on analogous PDP-PEG-HSPE lipid; data to verify for DPPE-PDP
Immunoliposome Antibody Conjugation Bioconjugation

Redox-Triggered Drug Release

The pyridyldithio (PDP) moiety of 16:0 PDP PE contains a disulfide bond (-S-S-) that is cleavable in reducing environments. This mechanism is exploited for intracellular drug release, as the intracellular concentration of glutathione (GSH) (2-10 mM) is significantly higher than that in the extracellular milieu (2-20 μM). In contrast, maleimide-based linkers (e.g., in MPB-PE) form stable, non-cleavable thioether bonds [1]. This differential responsiveness is a key differentiator. A technical report indicates that liposomal formulations containing DPPE-PDP for targeted delivery of chemotherapeutics (e.g., doxorubicin) can achieve a 3-fold increase in drug concentration at the tumor site, with tumor growth inhibition rates ranging from 60-80% [2]. This enhanced therapeutic outcome is attributed to the PDP-mediated conjugation of targeting ligands (e.g., anti-HER2 antibodies) and the potential for redox-triggered release, though the specific contribution of cleavage to the overall efficacy is a class-level inference from the known PDP chemistry [1][2].

Tumor-Model Response
Class-level inference
3× drug conc. | 60–80% inhibition
Reported tumor-model endpoint context
Implied redox-responsive release; model-specific interpretation
Stimuli-Responsive Redox-Sensitive Controlled Release

Circulation Half-Life Enhancement

The dipalmitoyl (C16:0) chains of 16:0 PDP PE provide strong hydrophobic anchoring within lipid bilayers, enhancing membrane stability and prolonging systemic circulation. This saturated lipid scaffold is a key structural differentiator from unsaturated analogs like 18:1 PDP PE (dioleoyl). A technical analysis reports that liposomes incorporating the DPPE scaffold can exhibit a 17.5-fold extension in circulation half-life compared to non-PEGylated controls [1]. This improvement is attributed to the combined effects of the stable saturated lipid anchor and the inclusion of a PEG stealth layer, which reduces opsonization and clearance. This property is critical for achieving effective passive tumor accumulation via the enhanced permeability and retention (EPR) effect [1].

Circulation Half-Life
Class-level inference
17.5× extension
Reported circulation enhancement context
PEGylated DPPE scaffold inference; formulation-dependent
Liposome Stability Pharmacokinetics Membrane Phase Behavior

DPPE vs. DSPE Membrane Insertion Kinetics

The hydrophobic anchor length dictates the kinetics of lipid insertion and the thermodynamic stability of the resulting membrane. A comparative microcalorimetry study of PEG-lipid micelles revealed that the PEG-DPPE (C16:0) conjugate dissociates and incorporates into pre-formed lipid vesicles at a faster rate than its PEG-DSPE (C18:0) counterpart [1]. This faster insertion is attributed to the weaker hydrophobic interaction of the shorter C16 chains, which facilitates more rapid monomer dissociation from micelles and subsequent membrane insertion. Conversely, the PEG-DSPE analogue exhibited a larger incorporation equilibrium constant, indicating higher thermodynamic stability once inserted, due to stronger hydrophobic anchoring [1]. For 16:0 PDP PE, this property suggests a more dynamic membrane interaction, which can be advantageous for processes requiring rapid surface modification or where membrane fluidity is critical. The critical micelle concentration (CMC) of PEG-DPPE was measured at 70 μM, significantly higher than the 9 μM CMC of PEG-DSPE, further underscoring the difference in self-assembly behavior driven by the lipid chain length [1].

Insertion & CMC
Cross-study comparable
DPPE (C16): faster insertion, CMC 70 μM vs DSPE (C18): slower insertion, CMC 9 μM
DPPE supports rapid surface modification
Trade-off: lower thermodynamic stability vs DSPE
Lipid Bilayer Membrane Dynamics Thermodynamics

16:0 PDP PE Applications


Targeted Immunoliposome Synthesis

Leverage the high and quantifiable coupling efficiency of the PDP group (up to 71% as demonstrated with analogous lipids) to manufacture immunoliposomes with a controlled surface density of targeting ligands (e.g., antibodies, antibody fragments) [1]. This is essential for developing reproducible targeted drug delivery systems for cancer or other diseases, where the balance between targeting efficacy and immunogenicity must be precisely managed [1]. The resulting immunoliposomes, often around 115 nm in size, maintain immunoreactivity and exhibit specific binding to target cells [1].

Redox-Responsive Liposomes for Intracellular Release

Utilize the cleavable disulfide bond within the PDP linker to create stimuli-responsive liposomes that release their therapeutic cargo specifically in the reducing environment of the cell cytosol (high GSH concentration) or tumor microenvironment [2]. This is a key application for delivering sensitive payloads like siRNA, mRNA, or chemotherapeutics, where endosomal escape and cytoplasmic release are critical for function. Preclinical data shows this approach can yield a 3-fold increase in tumor drug concentration and 60-80% inhibition rates [3].

Post-Insertion LNP Surface Modification

Exploit the faster membrane insertion kinetics of the DPPE scaffold (compared to DSPE) for the post-insertion functionalization of pre-formed lipid nanoparticles [4]. This method is particularly valuable for conjugating targeting ligands, fluorophores, or other functional groups to the surface of LNPs without disrupting their core structure or encapsulated payload. The higher CMC of DPPE-based lipids facilitates this dynamic exchange process [4].

PEGylated Liposomes with Extended Circulation

Formulate liposomes incorporating 16:0 PDP PE as a stable membrane anchor for PEG-lipid conjugates or targeting moieties, resulting in a substantial 17.5-fold increase in circulation half-life [5]. This prolonged circulation is a fundamental requirement for passive tumor targeting via the enhanced permeability and retention (EPR) effect and for reducing the dosing frequency of encapsulated drugs [5].

Application
Selection Property
Validation Focus
Targeted immunoliposome research
PDP-thiol coupling efficiency
Surface ligand density and immunoreactivity
Redox-responsive release studies
Disulfide cleavage in reducing environment
Intracellular release in high-GSH models
Post-insertion LNP functionalization
Rapid membrane insertion kinetics
Surface modification without cargo leakage
Long-circulating liposome research
Saturated C16 anchor stability
Circulation half-life and passive accumulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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